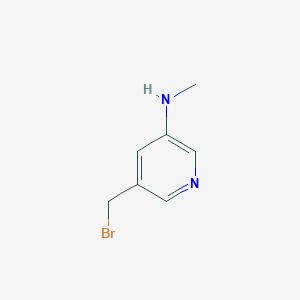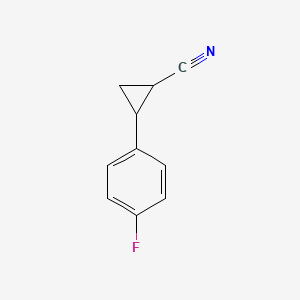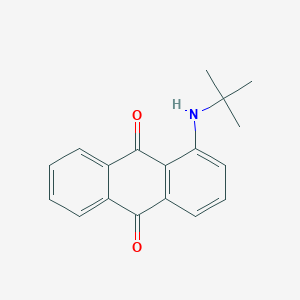![molecular formula C24H32N4O2 B13130291 9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]- CAS No. 719306-63-5](/img/structure/B13130291.png)
9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione is a derivative of 9,10-anthracenedione, a compound known for its diverse applications in various fields, including dye production and medicinal chemistry . This compound is characterized by the presence of two 5-aminopentylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione typically involves the reaction of 1,5-diaminoanthracene-9,10-dione with 5-aminopentylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and other additives may be employed to improve reaction efficiency and reduce by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its hydroquinone form.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted anthracenediones, hydroquinones, and quinone derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits the activity of DNA topoisomerase II, leading to the accumulation of DNA breaks and ultimately inducing cell death . The molecular targets and pathways involved include DNA intercalation and inhibition of topoisomerase II activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: A well-known anticancer agent with a similar anthracenedione core structure.
Doxorubicin: Another anthracenedione derivative used in cancer therapy.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.
Uniqueness
1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its ability to interact with biological targets, making it a promising candidate for further research and development in various fields .
Eigenschaften
CAS-Nummer |
719306-63-5 |
|---|---|
Molekularformel |
C24H32N4O2 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
1,5-bis(5-aminopentylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H32N4O2/c25-13-3-1-5-15-27-19-11-7-9-17-21(19)23(29)18-10-8-12-20(22(18)24(17)30)28-16-6-2-4-14-26/h7-12,27-28H,1-6,13-16,25-26H2 |
InChI-Schlüssel |
UZZCGGJQWILMNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)NCCCCCN)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


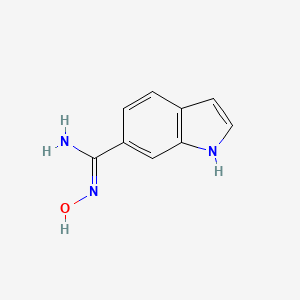
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)

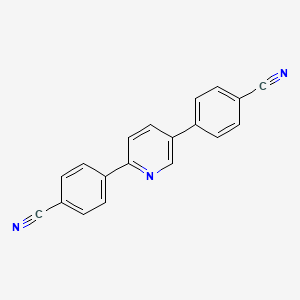
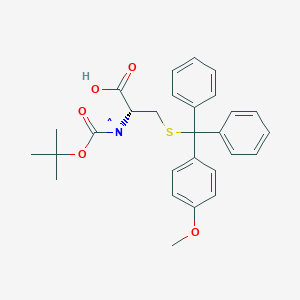
![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)
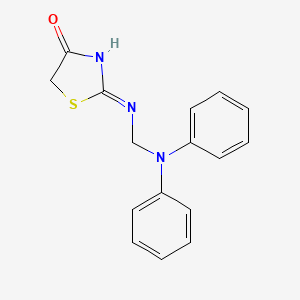
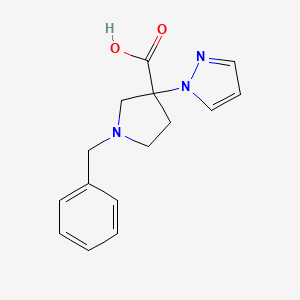
![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
